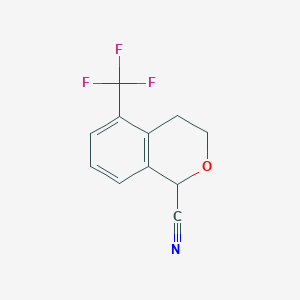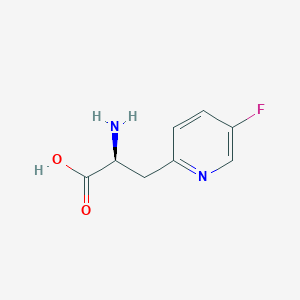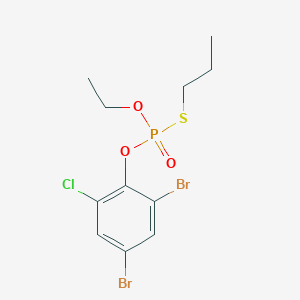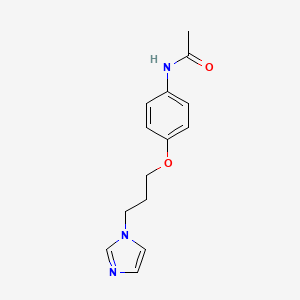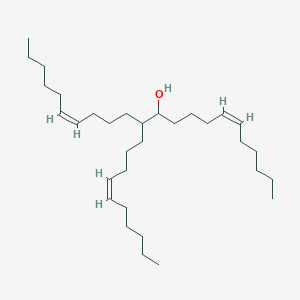
(6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-ol is a complex organic compound characterized by its unique structure, which includes multiple double bonds and a hydroxyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-ol typically involves multi-step organic synthesis techniques. The process often starts with the preparation of intermediate compounds that are subsequently subjected to specific reaction conditions to form the final product. Common synthetic routes may include:
Hydroboration-Oxidation: This method involves the addition of borane to an alkene, followed by oxidation to form the alcohol.
Wittig Reaction: This reaction is used to form the double bonds in the compound by reacting a phosphonium ylide with an aldehyde or ketone.
Grignard Reaction: This involves the addition of a Grignard reagent to a carbonyl compound to form a new carbon-carbon bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated compounds.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH₄) are commonly employed.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Aplicaciones Científicas De Investigación
(6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of (6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or other biological processes.
Comparación Con Compuestos Similares
(6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-ol can be compared with other similar compounds, such as:
(6Z,16Z)-docosa-6,16-dien-11-ol: Lacks the dec-4-enyl group, resulting in different chemical and biological properties.
(6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-one: Contains a ketone group instead of a hydroxyl group, leading to different reactivity and applications.
(6Z,16Z)-12-((Z)-dec-4-enyl)docosa-6,16-dien-11-amine: Contains an amine group, which may result in different biological activities and chemical behavior.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Propiedades
Fórmula molecular |
C32H60O |
|---|---|
Peso molecular |
460.8 g/mol |
Nombre IUPAC |
(6Z,16Z)-12-[(Z)-dec-4-enyl]docosa-6,16-dien-11-ol |
InChI |
InChI=1S/C32H60O/c1-4-7-10-13-16-19-22-25-28-31(29-26-23-20-17-14-11-8-5-2)32(33)30-27-24-21-18-15-12-9-6-3/h16-21,31-33H,4-15,22-30H2,1-3H3/b19-16-,20-17-,21-18- |
Clave InChI |
ZBKUKFYUWKNADX-JFJOQQEJSA-N |
SMILES isomérico |
CCCCC/C=C\CCCC(C(O)CCC/C=C\CCCCC)CCC/C=C\CCCCC |
SMILES canónico |
CCCCCC=CCCCC(CCCC=CCCCCC)C(CCCC=CCCCCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


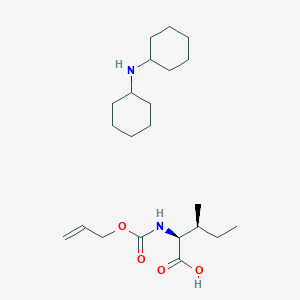
![(3S,5S,9R,10S,13R,14R,17R)-17-((R,E)-5-Isopropylhept-5-en-2-yl)-10,13-dimethyl-2,3,4,5,6,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12936579.png)
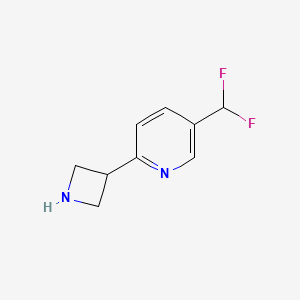
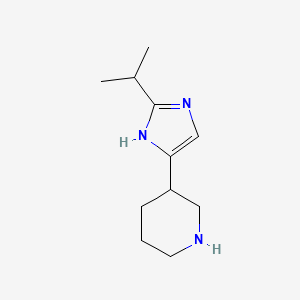
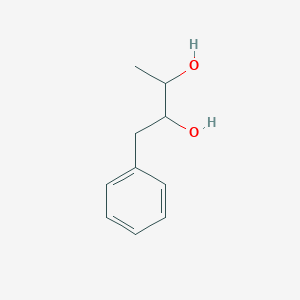
![1-Chloro-4-phenyldibenzo[b,d]furan](/img/structure/B12936605.png)
![7-Chloro[1,2,4]triazolo[4,3-c]pyrimidine-3,8-diamine](/img/structure/B12936612.png)
![2-[4-[6-(4-Chloroanilino)purin-9-yl]phenyl]ethanol](/img/structure/B12936617.png)
